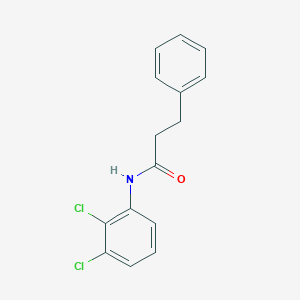
N-(2,3-dichlorophenyl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dichlorophenyl)-3-phenylpropanamide, also known as DCPA, is a synthetic herbicide that is widely used in agriculture to control the growth of weeds. DCPA belongs to the family of amide herbicides and is known for its selective action on grassy weeds. The chemical formula of DCPA is C15H12Cl2NO, and its molecular weight is 305.17 g/mol.
Mécanisme D'action
N-(2,3-dichlorophenyl)-3-phenylpropanamide acts by inhibiting the growth of weeds by interfering with the synthesis of lipids in the plant cells. Specifically, N-(2,3-dichlorophenyl)-3-phenylpropanamide inhibits the activity of the enzyme acetyl-CoA carboxylase, which is involved in the synthesis of fatty acids. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-3-phenylpropanamide has been shown to have minimal toxicity to mammals and birds. However, it can be toxic to aquatic organisms and can persist in soil and water for extended periods. N-(2,3-dichlorophenyl)-3-phenylpropanamide has been shown to have low mobility in soil and is not expected to leach into groundwater.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dichlorophenyl)-3-phenylpropanamide has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. Additionally, N-(2,3-dichlorophenyl)-3-phenylpropanamide has a well-understood mode of action, which allows for precise control of its effects on plant growth.
However, N-(2,3-dichlorophenyl)-3-phenylpropanamide also has some limitations for use in laboratory experiments. Its selectivity for grassy weeds may limit its usefulness in studies involving broadleaf plants. Additionally, N-(2,3-dichlorophenyl)-3-phenylpropanamide can be difficult to dissolve in water, which can make it challenging to administer in certain experimental setups.
Orientations Futures
There are several potential future directions for research involving N-(2,3-dichlorophenyl)-3-phenylpropanamide. One area of interest is the development of new formulations of N-(2,3-dichlorophenyl)-3-phenylpropanamide that are more effective and environmentally friendly. Additionally, research could focus on the use of N-(2,3-dichlorophenyl)-3-phenylpropanamide in combination with other herbicides to improve weed control in crops. Finally, more studies are needed to investigate the long-term effects of N-(2,3-dichlorophenyl)-3-phenylpropanamide on soil and water quality.
Méthodes De Synthèse
N-(2,3-dichlorophenyl)-3-phenylpropanamide can be synthesized by the reaction of 2,3-dichlorobenzoyl chloride with 3-phenylpropan-1-amine in the presence of a base such as triethylamine. The reaction yields N-(2,3-dichlorophenyl)-3-phenylpropanamide as a white crystalline solid with a melting point of 95-97°C.
Applications De Recherche Scientifique
N-(2,3-dichlorophenyl)-3-phenylpropanamide has been extensively studied for its herbicidal properties and its effects on the environment. Several studies have investigated the efficacy of N-(2,3-dichlorophenyl)-3-phenylpropanamide in controlling the growth of weeds in various crops such as soybeans, corn, and cotton. N-(2,3-dichlorophenyl)-3-phenylpropanamide has been shown to be effective against a wide range of grassy weeds, including annual bluegrass, barnyardgrass, and crabgrass.
Propriétés
Numéro CAS |
6162-17-0 |
|---|---|
Nom du produit |
N-(2,3-dichlorophenyl)-3-phenylpropanamide |
Formule moléculaire |
C15H13Cl2NO |
Poids moléculaire |
294.2 g/mol |
Nom IUPAC |
N-(2,3-dichlorophenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C15H13Cl2NO/c16-12-7-4-8-13(15(12)17)18-14(19)10-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,18,19) |
Clé InChI |
DOWQTIRZAPUFHE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=C(C(=CC=C2)Cl)Cl |
SMILES canonique |
C1=CC=C(C=C1)CCC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B185937.png)







